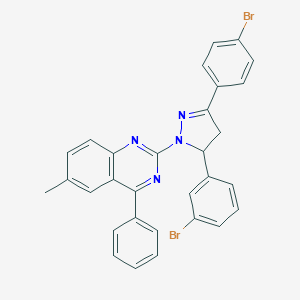

2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

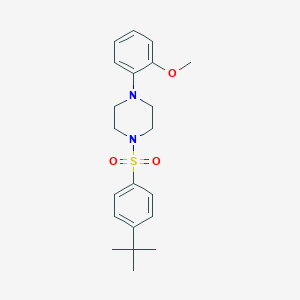

The compound “2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline” is a complex organic molecule that contains several functional groups and structural features, including a pyrazoline ring and a quinazoline ring, both of which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazoline ring attached to a quinazoline ring via a carbon atom. The pyrazoline ring is a five-membered ring with two nitrogen atoms, while the quinazoline ring is a fused ring system containing two benzene rings and a nitrogen atom .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of compounds related to 2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is in the development of anticancer agents. Novel derivatives have been synthesized and characterized, showing strong inhibitory activities against various cancer cell lines. For instance, certain synthesized oxazole derivatives exhibited significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines, indicating their potential as cancer therapeutics (Liu et al., 2009).

Synthesis and Structural Analysis

Another critical application involves the synthesis of novel heterocyclic compounds through various chemical reactions, including palladium-catalyzed Sonogashira coupling and intramolecular hydroamination. These methods allow for the creation of complex molecules with potential biological activities. For example, efficient synthesis techniques have led to the development of pyrazolo[5,1-a]isoquinolines and their regioisomers, showcasing the versatility of these compounds in chemical synthesis (Fan et al., 2015).

Antimicrobial Activity

Some derivatives have demonstrated promising antimicrobial properties. A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared and showed potent antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Ansari & Khan, 2017).

Enzyme Inhibition Studies

Compounds structurally related to this compound have also been explored for their enzyme inhibitory activities. For example, DQP-1105, a novel NMDA receptor antagonist, inhibited GluN2C- and GluN2D-containing receptors, suggesting a noncompetitive mechanism of action. This indicates potential applications in neurological research and the development of treatments for disorders involving NMDA receptors (Acker et al., 2011).

Antituberculosis Activity

3-Heteroarylthioquinoline derivatives synthesized from related compounds have shown activity against Mycobacterium tuberculosis, with some derivatives displaying significant inhibitory effects. This suggests their potential as new agents in the fight against tuberculosis, a major global health challenge (Chitra et al., 2011).

Eigenschaften

IUPAC Name |

2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22Br2N4/c1-19-10-15-26-25(16-19)29(21-6-3-2-4-7-21)34-30(33-26)36-28(22-8-5-9-24(32)17-22)18-27(35-36)20-11-13-23(31)14-12-20/h2-17,28H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHDIIUXGWJPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B416340.png)

![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)

![Methyl 4-[[4-[4-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate](/img/structure/B416347.png)

![Methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenylcarbamate](/img/structure/B416348.png)

![1-[3-(3,4-Dimethoxyphenyl)acryloyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B416352.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B416354.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B416359.png)

![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B416360.png)